3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-(thiophen-2-yl)urea

Kinase inhibitor design Structure-activity relationship Hydrogen-bond donor geometry

This thiophenyl-pyrazolourea derivative is an essential tool compound for JNK3-targeted neurodegenerative disease research . Its thiophen-2-yl urea terminus distinguishes it from phenyl/benzyl analogs, enabling precise SAR studies . Published co-crystal structures (PDB 7KSJ, 7KSK) support rational design . Ensure batch consistency by procuring this ≥95% purity compound with full analytical characterization (1H NMR, LCMS) to guarantee reproducible enzymatic and cell-based assay results. Ideal for CNS permeability modeling validation .

Molecular Formula C15H16N4OS2
Molecular Weight 332.4 g/mol
CAS No. 2640976-75-4
Cat. No. B6476300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-(thiophen-2-yl)urea
CAS2640976-75-4
Molecular FormulaC15H16N4OS2
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)NC3=CC=CS3
InChIInChI=1S/C15H16N4OS2/c1-19-10-11(9-17-19)13-5-4-12(22-13)6-7-16-15(20)18-14-3-2-8-21-14/h2-5,8-10H,6-7H2,1H3,(H2,16,18,20)
InChIKeySCAZIYMJUXLNRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-(thiophen-2-yl)urea (CAS 2640976-75-4): Procurement-Relevant Identity and Scaffold Context


3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-(thiophen-2-yl)urea (CAS 2640976-75-4) is a heterocyclic urea derivative that integrates a 1-methyl-1H-pyrazol-4-yl-substituted thiophene with a thiophen-2-yl urea terminus. Its molecular formula is C₁₅H₁₆N₄OS₂ (MW 332.4 g/mol), and it belongs to the thiophenyl-pyrazolourea chemotype, a scaffold that has yielded potent and isoform-selective JNK3 inhibitors with oral bioavailability and brain penetration in peer-reviewed medicinal chemistry programs [1]. The compound is supplied as a research chemical (typical purity ≥95%) and is structurally positioned at the intersection of kinase inhibitor and GPCR modulator chemical space .

Why In-Class Substitution of 3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-(thiophen-2-yl)urea Is Not Straightforward


Compounds within the pyrazolyl-thiophene-urea class exhibit pronounced structure-activity relationship (SAR) sensitivity to the urea N-substituent. Replacing the thiophen-2-yl group on the target compound with a (thiophen-2-yl)methyl spacer (CAS 2640835-53-4) alters hydrogen-bond donor geometry and lipophilicity (XLogP3 shift from ~2.9 to ~3.2; TPSA change from ~96.4 Ų to ~84.2 Ų), which can significantly impact target binding and pharmacokinetics [2]. In published SAR campaigns on the thiophenyl-pyrazolourea chemotype, even single-atom modifications—such as replacement of a phenyl ring by thiophene or α-methylation of the thiophene—shifted JNK3 IC₅₀ values by 7-fold or more and altered microsomal stability (human t₁/₂ ranging from 8 to 92 min across analogs) [1]. These data underscore that physicochemical and pharmacological properties are non-transferable among close analogs, making generic substitution unreliable for reproducible research outcomes.

Quantitative Differentiation Evidence for 3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-(thiophen-2-yl)urea vs Closest Analogs


Urea N-Substituent Geometry: Direct Thiophen-2-yl Attachment vs Methylene-Spaced Analog Enforces Distinct Hydrogen-Bonding Topology

The target compound carries a thiophen-2-yl group directly linked to the urea nitrogen, whereas its closest cataloged structural neighbor, 3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea (CAS 2640835-53-4), inserts a methylene spacer (–CH₂–) between the thiophene and urea. This single-bond difference shifts the computed topological polar surface area (TPSA) from 96.4 Ų (target) to 84.2 Ų (methylene analog) and increases XLogP3 from ~2.9 to ~3.2 [2]. In the JNK3 inhibitor series, analogous urea geometry changes modulated both potency and isoform selectivity (>100-fold selectivity window for JNK3 over JNK1 maintained only with optimal spacer geometry) [1].

Kinase inhibitor design Structure-activity relationship Hydrogen-bond donor geometry

Aromatic Substituent Identity: Thiophen-2-yl vs 4-Methoxyphenyl Imparts Divergent Electronic and Steric Profiles

The target compound features a thiophen-2-yl ring as the terminal urea substituent, whereas the closest aryl-substituted analog, 1-[2-(4-methoxyphenyl)ethyl]-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea (CAS 2640846-40-6), bears a 4-methoxyphenethyl group. The thiophene sulfur atom introduces distinct electron-donating character and a different π-stacking surface compared to the methoxyphenyl ring. In published thiophenyl-pyrazolourea SAR, replacement of a phenyl ring with a thiophene ring significantly improved general kinase selectivity (from >100-fold to >374-kinase panel selectivity in JNK3 inhibitor compound 17, IC₅₀ = 35 nM) [1]. The molecular complexity rating (385 for target vs 459 for the methoxyphenyl analog) and molecular weight difference (332.4 vs 384.5 g/mol, Δ = +52.1 g/mol) further differentiate these compounds in terms of ligand efficiency metrics .

Medicinal chemistry Electron-rich heterocycle π-stacking interactions

Class-Level JNK3 Kinase Inhibition Potency and Isoform Selectivity of the Thiophenyl-Pyrazolourea Chemotype Provides a Reference Frame for Target-Specific Applications

The thiophenyl-pyrazolourea chemotype, to which the target compound belongs, has been validated in a peer-reviewed medicinal chemistry optimization program yielding compound 17, a JNK3 inhibitor with IC₅₀ = 35 nM and >100-fold selectivity over JNK1 and JNK2. Compound 17 inhibited only JNK3 in a panel of 374 wild-type kinases, demonstrated high stability in human liver microsomes (t₁/₂ = 66 min), a clean CYP-450 inhibition profile, oral bioavailability, and brain penetration (brain/plasma ratio ≈ 1.13 at 1 h post 10 mg/kg po in mice) [1]. Co-crystal structures of compounds 17 and 27 in human JNK3 (1.84 Å resolution) confirmed binding to the ATP pocket with interactions in both hydrophobic pocket-I and pocket-II, providing a structural rationale for the scaffold's selectivity [1]. While the target compound itself has not been profiled in this assay, its close structural congruence to the optimized leads—sharing the identical thiophenyl-pyrazolourea core—positions it as a candidate for JNK3-focused screening cascades.

JNK3 kinase inhibition Neurodegeneration Isoform selectivity

Computed Drug-Likeness Parameters Differentiate Target Compound from Alkyl-Substituted Urea Analogs

Compared to the isopropyl-substituted analog 1-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-3-(propan-2-yl)urea (CAS not assigned; available from multiple vendors), the target compound's thiophen-2-yl terminus provides an aromatic system capable of additional π-π and sulfur-mediated interactions. The isopropyl analog presents only aliphatic character at the urea N'-position, reducing hydrogen-bond acceptor count and eliminating the possibility for directional aromatic interactions. In the JNK3 SAR series, compounds bearing aromatic or heteroaromatic groups at the corresponding urea position consistently showed superior JNK3 potency compared to alkyl-substituted analogs, with IC₅₀ differences often exceeding 10-fold [1]. The target compound's computed hydrogen-bond donor count (2) and acceptor count (4) match the values for the optimized JNK3 leads [2].

Drug-likeness Lead optimization Physicochemical profiling

Recommended Research and Industrial Application Scenarios for 3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-(thiophen-2-yl)urea (CAS 2640976-75-4)


JNK3 Isoform-Selective Inhibitor Screening Cascades in Neurodegenerative Disease Programs

Based on the JNK3 selectivity profile established for the thiophenyl-pyrazolourea chemotype (IC₅₀ = 35 nM for lead compound 17; >100-fold selectivity over JNK1/JNK2; inhibition of only JNK3 in a 374-kinase panel), this compound is suited as a screening candidate or tool compound for JNK3-targeted programs in Alzheimer's and Parkinson's disease research [1]. Procurement should prioritize batches with ≥95% purity and full analytical characterization (¹H NMR, LCMS) to ensure reproducibility in enzymatic and cell-based JNK inhibition assays.

Kinase Selectivity Panel Profiling and Structure-Activity Relationship Expansion

The compound's thiophen-2-yl urea terminus distinguishes it from phenyl- and benzyl-substituted analogs in the same series [2]. It can serve as a key comparator in SAR studies investigating the impact of heteroaryl vs aryl urea N-substituents on kinase selectivity. Published co-crystal structures of related compounds in JNK3 (PDB 7KSJ, 7KSK; 1.84 Å resolution) provide a structural basis for rational design iterations starting from this scaffold [1].

Computational Chemistry and Pharmacophore Model Validation

With computed TPSA (96.4 Ų), XLogP3 (~2.9), and hydrogen-bond donor/acceptor counts (2/4) that align with CNS drug-like property guidelines, this compound is a useful validation probe for computational models predicting blood-brain barrier permeability and kinase binding [2]. Its structural parameters differentiate it from methylene-spaced and methoxyphenyl analogs, enabling rigorous testing of in silico selectivity prediction algorithms.

Synthetic Methodology Development for Heterocyclic Urea Derivatives

The compound's modular structure—featuring a 1-methylpyrazole-thiophene ethylamine arm coupled via urea linkage to a thiophen-2-yl amine—makes it a representative substrate for developing and optimizing urea bond-forming reactions, particularly those requiring chemoselectivity in the presence of sulfur-containing heterocycles. Its molecular complexity rating (385) and molecular weight (332.4 g/mol) position it at an intermediate synthetic difficulty, suitable for benchmarking new catalytic or flow-chemistry methods [2].

Quote Request

Request a Quote for 3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-(thiophen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.